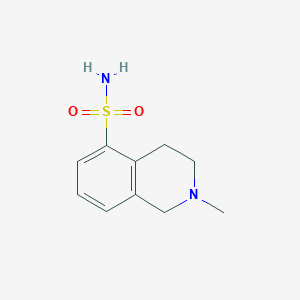

2-Méthyl-3,4-dihydro-1H-isoquinoléine-5-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

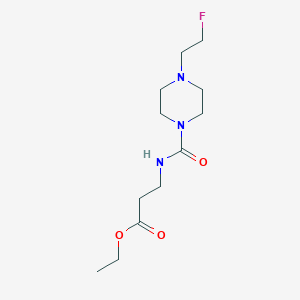

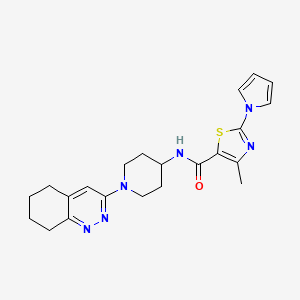

“2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide” is a compound that belongs to the class of isoquinolines . Isoquinoline alkaloids are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class . These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of isoquinoline derivatives often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . This process generates 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis

Isoquinoline moiety consists of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine . The structure of “2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide” would be similar, with additional functional groups attached.Chemical Reactions Analysis

The chemical reactions involving isoquinoline derivatives are diverse. For instance, bromination of certain isoquinoline derivatives affords a light-orange crystalline perbromide precipitate, which rapidly decolorizes upon heating .Mécanisme D'action

The mechanism of action of 2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide is not fully understood. However, it has been proposed that 2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide acts by inhibiting the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. 2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide has also been shown to modulate the activity of certain ion channels, such as the N-methyl-D-aspartate (NMDA) receptor.

Biochemical and Physiological Effects

2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide has been shown to have several biochemical and physiological effects. It has been shown to decrease the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. 2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide has been shown to modulate the activity of the NMDA receptor, which is involved in learning and memory.

Avantages Et Limitations Des Expériences En Laboratoire

2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has been shown to have potential therapeutic applications. However, 2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide also has some limitations. It is relatively unstable in solution and can decompose over time. In addition, 2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide can be toxic at high concentrations, which can limit its use in certain experiments.

Orientations Futures

There are several future directions for the study of 2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide. One direction is to further elucidate its mechanism of action. This can be done by studying the interaction of 2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide with its target enzymes and ion channels. Another direction is to explore its potential therapeutic applications. This can be done by studying the effects of 2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide in animal models of various diseases. In addition, the synthesis of 2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide derivatives can be explored to improve its stability and efficacy.

Méthodes De Synthèse

2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide can be synthesized using several methods, including the reaction of 2-methyl-3,4-dihydroisoquinoline with sulfonamide, or the reaction of 2-methyl-3,4-dihydroisoquinoline with sulfuryl chloride followed by reaction with ammonia. The yield of 2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide can be improved by using a catalytic amount of acid or base. The synthesized 2-Methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide can be purified using column chromatography or recrystallization.

Applications De Recherche Scientifique

- Des chercheurs ont exploré les propriétés antitumorales du 2-Méthyl-3,4-dihydro-1H-isoquinoléine-5-sulfonamide. En particulier, un composé nommé D13 dérivé de cette structure a montré une activité antitumorale prometteuse . Des investigations supplémentaires sont nécessaires pour comprendre son mécanisme d'action et ses applications thérapeutiques potentielles.

- Certains dérivés de ce composé ont montré des activités anti-inflammatoires et analgésiques. Par exemple, des composés comme le (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide et le (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide ont démontré une efficacité comparable à celle de médicaments établis comme l'indométhacine et le célécoxib . Ces résultats suggèrent des applications potentielles dans la gestion de la douleur et les troubles liés à l'inflammation.

- Des chercheurs ont utilisé le this compound dans le cadre de jeux de données structurés pour construire, entraîner et valider des modèles prédictifs d'apprentissage automatique . Son inclusion dans de telles études souligne sa pertinence dans la découverte de médicaments computationnels et la bio-informatique.

Activité antitumorale

Effets anti-inflammatoires et analgésiques

Modélisation prédictive et apprentissage automatique

Propriétés

IUPAC Name |

2-methyl-3,4-dihydro-1H-isoquinoline-5-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-12-6-5-9-8(7-12)3-2-4-10(9)15(11,13)14/h2-4H,5-7H2,1H3,(H2,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTRJAAVMDLBFAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C=CC=C2S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2095411-24-6 |

Source

|

| Record name | 2-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-Methoxy-6-(trifluoromethyl)pyridin-3-yl]boronic acid](/img/structure/B2382961.png)

![1-[(3-Nitrophenyl)methyl]pyrrolidine](/img/structure/B2382971.png)

![3-(2-chlorophenyl)-5-methyl-N-[2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]isoxazole-4-carboxamide](/img/structure/B2382975.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2382976.png)

![(E)-3-[2-(3,5-difluorophenoxy)phenyl]-2-propenoic acid](/img/structure/B2382977.png)